molecular formula C15H19BO2 B14015928 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14015928
M. Wt: 242.12 g/mol
InChI Key: CKRFBZCUXUMFAO-UHFFFAOYSA-N
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Description

2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features an indenyl group attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an indenyl derivative with a boronic ester. One common method involves the use of 2-(1H-inden-3-yl)acetic acid, which is first converted to its corresponding boronic ester through a reaction with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The indenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonates can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted indenyl derivatives.

Scientific Research Applications

2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other indenyl derivatives. This makes it particularly useful in cross-coupling reactions and other applications in organic synthesis.

Properties

Molecular Formula

C15H19BO2

Molecular Weight

242.12 g/mol

IUPAC Name

2-(3H-inden-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-10-9-11-7-5-6-8-12(11)13/h5-8,10H,9H2,1-4H3

InChI Key

CKRFBZCUXUMFAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3=CC=CC=C23

Origin of Product

United States

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